molecular formula C12H18N2O B13517547 [(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]amine

[(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]amine

Cat. No.: B13517547
M. Wt: 206.28 g/mol
InChI Key: HMTQHKFFVBSHFQ-UHFFFAOYSA-N
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Description

[(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]amine is a chemical compound that features a combination of oxane and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]amine typically involves the reaction of oxane derivatives with pyridine derivatives under specific conditions. One common method involves the use of a Grignard reaction, where a pyridine derivative is reacted with an oxane derivative in the presence of a suitable catalyst . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of automated systems also helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

[(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

[(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

    [(Pyridin-2-yl)methyl][(pyridin-4-yl)methyl]amine: Similar structure but with two pyridine moieties.

    [(Oxan-4-yl)methyl][(pyridin-4-yl)methyl]amine: Similar structure but with different positioning of the pyridine moiety.

Uniqueness

[(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]amine is unique due to its specific combination of oxane and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-(oxan-4-yl)-N-(pyridin-2-ylmethyl)methanamine

InChI

InChI=1S/C12H18N2O/c1-2-6-14-12(3-1)10-13-9-11-4-7-15-8-5-11/h1-3,6,11,13H,4-5,7-10H2

InChI Key

HMTQHKFFVBSHFQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNCC2=CC=CC=N2

Origin of Product

United States

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